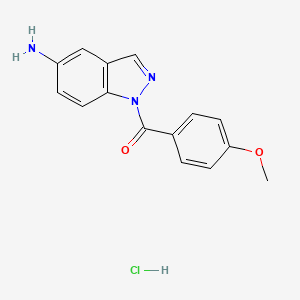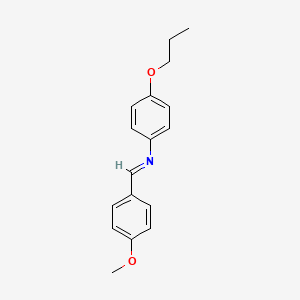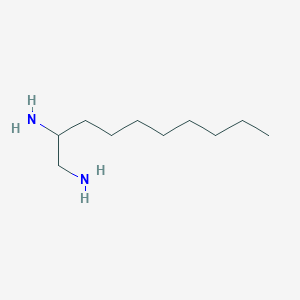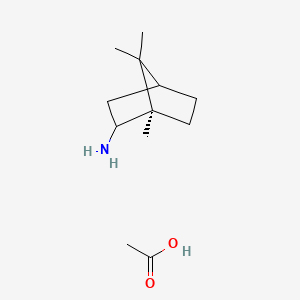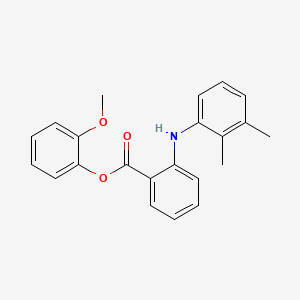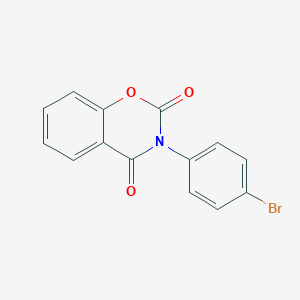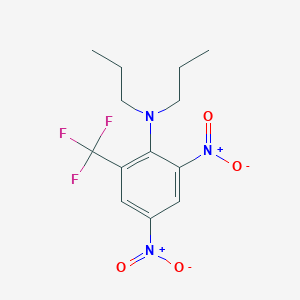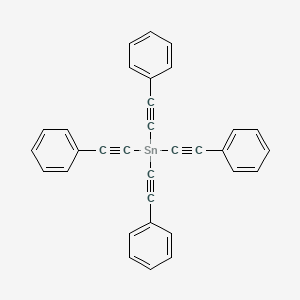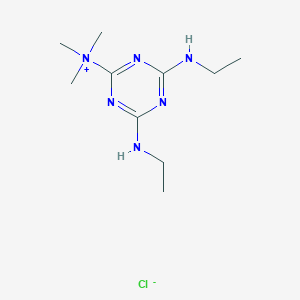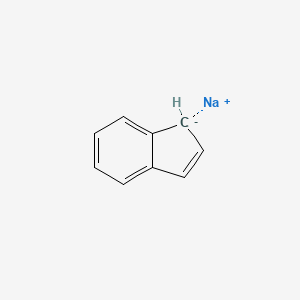
Indenylsodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indenylsodium is an organosodium compound with the formula C₉H₇Na. It is a sodium salt of indene, a bicyclic hydrocarbon. This compound is of significant interest in organometallic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: Indenylsodium can be synthesized through the reaction of indene with sodium metal. The process typically involves dissolving indene in anhydrous tetrahydrofuran (THF) and adding sodium metal under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
C9H8+Na→C9H7Na+21H2
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of indene with sodium metal in a controlled environment.
化学反応の分析
Types of Reactions: Indenylsodium undergoes various types of reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the sodium atom is replaced by other electrophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Complex Formation: this compound can form complexes with transition metals, which are valuable in catalysis.
Common Reagents and Conditions:
Electrophiles: Halides, carbonyl compounds, and other electrophiles are commonly used in substitution reactions.
Solvents: Anhydrous THF is frequently used to dissolve this compound and facilitate reactions.
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted indenes can be formed.
Addition Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.
Metal Complexes: this compound forms stable complexes with transition metals, which are useful in catalysis.
科学的研究の応用
Indenylsodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, its derivatives and complexes can be used in biochemical research.
Industry: It is used in the synthesis of polymers and other industrial chemicals, leveraging its reactivity and ability to form stable complexes with metals.
作用機序
The mechanism by which indenylsodium exerts its effects involves the nucleophilic nature of the indenyl anion. The sodium atom stabilizes the negative charge on the indene ring, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications, where the indenyl anion acts as a nucleophile, attacking electrophilic centers and forming new bonds.
Molecular Targets and Pathways:
Electrophilic Centers: this compound targets electrophilic centers in organic molecules, facilitating substitution and addition reactions.
Transition Metals: It forms stable complexes with transition metals, which can act as catalysts in various chemical reactions.
類似化合物との比較
Indenylpotassium (C₉H₇K): Similar to indenylsodium but with potassium instead of sodium. It has similar reactivity but different solubility and stability properties.
Cyclopentadienylsodium (C₅H₅Na): Another organosodium compound with similar reactivity but a different ring structure.
Sodium Naphthalenide (C₁₀H₈Na): A sodium salt of naphthalene with similar nucleophilic properties but a larger aromatic system.
Uniqueness of this compound: this compound is unique due to its specific ring structure, which provides distinct reactivity compared to other organosodium compounds. Its ability to form stable complexes with transition metals and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial settings.
特性
CAS番号 |
23181-84-2 |
|---|---|
分子式 |
C9H7Na |
分子量 |
138.14 g/mol |
IUPAC名 |
sodium;1H-inden-1-ide |
InChI |
InChI=1S/C9H7.Na/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 |
InChIキー |
UDBORWKCIDLNIG-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=CC2=CC=CC=C21.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


